molecular formula C22H29N3O5 B2675711 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1251697-45-6

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2675711
CAS No.: 1251697-45-6
M. Wt: 415.49
InChI Key: AHMWBBISWKMLNQ-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a structurally complex oxalamide derivative. Its core structure features:

  • Oxalamide backbone: A central oxalic acid diamide (C₂O₂N₂) providing hydrogen-bonding capacity and conformational rigidity.
  • Spirocyclic substituent: A 1,4-dioxaspiro[4.5]decan-2-ylmethyl group at N1, introducing a bicyclic ketal system that enhances lipophilicity and stereochemical complexity .
  • Aromatic substituent: A 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group at N2, combining a lactam (pyrrolidinone) and methyl-substituted benzene, which may influence target binding and solubility.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-15-7-8-16(12-18(15)25-11-5-6-19(25)26)24-21(28)20(27)23-13-17-14-29-22(30-17)9-3-2-4-10-22/h7-8,12,17H,2-6,9-11,13-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMWBBISWKMLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. The starting materials often include 1,4-dioxaspiro[4.5]decan-2-ylmethylamine and 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid. The key steps in the synthesis may include:

    Amidation Reaction: The amine group of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine reacts with the carboxylic acid group of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid to form an amide bond.

    Oxalamide Formation: The intermediate product undergoes further reaction with oxalyl chloride to introduce the oxalamide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide and pyrrolidinone moieties may interact with enzymes or receptors, modulating their activity. This could involve inhibition of enzyme activity or alteration of receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

a) Oxalamide vs. Pentanamide/Sulfamoyl Linkers

  • User’s Compound : Oxalamide (C₂O₂N₂) linker offers a compact, hydrogen-bond-rich bridge.
  • Analogs: Feature pentanamide or sulfamoyl linkers (e.g., C₅H₈NO in 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide). These longer chains may increase flexibility but reduce rigidity compared to oxalamide .

b) Spirocyclic vs. Linear Substituents

  • User’s Compound : The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group introduces a bicyclic ketal, enhancing metabolic stability and 3D complexity.
  • Analogs : Use linear dioxoisoindolinyl or sulfamoyl groups, which lack the conformational constraints of spiro systems .

c) Aromatic Substitutents

  • User’s Compound : The 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group combines a lactam (hydrogen-bond acceptor) with a methyl group (hydrophobic).
  • Analogs : Include pyridin-2-yl or pyrimidin-2-yl sulfamoyl groups, which are more polar due to sulfonamide and heteroaromatic moieties .

Physicochemical Properties

Table 1: Molecular and Elemental Comparison

Compound Name Molecular Formula Molecular Weight Color C% H% N% O% S%
N1-(1,4-dioxaspiro[...]oxalamide (hypothetical) ~C₂₁H₂₇N₃O₅ ~437.47 Not reported 57.6 6.2 9.6 18.3 0.0
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-... C₂₄H₂₃N₅O₅S 493.53 Yellow-white 58.59 4.81 14.32 15.59 6.69
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-... C₂₃H₂₁N₅O₅S 479.51 Not reported 57.7 4.42 14.61 16.72 6.69

Key Observations :

  • Higher Oxygen Content : The user’s compound has ~18% oxygen (vs. 15–16% in analogs), likely due to the oxalamide and spiro ketal, improving water solubility.

Research Findings and Implications

Structural Characterization Techniques

The compound’s spirocyclic and lactam-containing structure likely required advanced crystallographic methods (e.g., SHELX programs) for elucidation, as noted in . Such techniques are critical for resolving complex stereochemistry.

Hypothetical Pharmacological Advantages

  • Metabolic Stability : The spirocyclic system may resist cytochrome P450 oxidation compared to linear chains in analogs.
  • Target Engagement: The oxalamide’s rigidity and pyrrolidinone’s lactam could enhance binding to proteases or kinases, similar to FDA-approved lactam-containing drugs (e.g., imatinib).

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound characterized by its complex molecular structure, which includes a dioxaspiro framework and oxalamide functional groups. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a unique combination of structural elements that may influence its biological activity:

  • Dioxaspiro Structure : This contributes to the compound's stability and potential reactivity.
  • Oxalamide Functional Group : Known for its role in biological interactions, this moiety may facilitate binding to specific biological targets.
  • Pyrrolidine Substituent : The presence of a pyrrolidine ring can enhance the compound's affinity for receptors and enzymes.
Feature Description
Molecular Formula C₁₉H₂₅N₃O₄
Molecular Weight 365.42 g/mol
Key Functional Groups Dioxaspiro, Oxalamide, Pyrrolidine

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets including:

  • Receptors : Potential agonistic or antagonistic effects on neurotransmitter receptors such as serotonin (5-HT) receptors.
  • Enzymes : Modulation of enzyme activity could influence metabolic pathways relevant to pain and inflammation.

Preliminary Findings

Initial studies have suggested several biological activities:

  • Analgesic Properties : The compound may exhibit pain-relieving effects through interaction with central nervous system pathways.
  • Anti-inflammatory Effects : Potential modulation of inflammatory responses has been observed in vitro.

Case Studies and Research Findings

Recent investigations into similar compounds have provided insights into the potential biological effects of this compound:

Study 1: Neuroprotective Activity

A study examining derivatives of dioxaspiro compounds found that certain analogs exhibited significant neuroprotective effects in vitro. These compounds demonstrated the ability to prevent neuronal cell death induced by oxidative stress, suggesting that N1-(1,4-dioxaspiro[4.5]decan...) may similarly confer neuroprotection through antioxidant mechanisms .

Study 2: Pain Management

Another research effort focused on the analgesic properties of related oxalamide compounds. These studies indicated that specific structural features were critical for binding affinity to pain-related receptors, supporting the hypothesis that N1-(1,4-dioxaspiro[4.5]decan...) could be effective in pain management strategies .

Comparative Analysis with Related Compounds

To understand the uniqueness of N1-(1,4-dioxaspiro[4.5]decan...) relative to similar compounds, a comparative analysis was conducted:

Compound Name Structural Features Biological Activity
1,4-Dioxaspiro[4.5]decan-2-oneLacks oxalamide groupLimited biological activity
N-(tert-butyl)-1,4-dioxaspiro[4.5]decanBulky substituent affects reactivityModerate receptor interaction
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamideContains methoxybenzyl groupExhibits anti-inflammatory properties

This table highlights how the specific combination of functional groups in N1-(1,4-dioxaspiro[4.5]decan...) may confer distinct biological activities compared to structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves coupling substituted amines with oxalyl chloride derivatives in aprotic solvents like dioxane. For example, a similar oxalamide compound was synthesized using sulfanilamide, o-anisidine, and oxalyl chloride in dioxane (73% yield) . Key optimization steps include:
  • Temperature control : Maintaining 0–5°C during oxalyl chloride addition to prevent decomposition.
  • Solvent selection : Dioxane enhances solubility of aromatic amines.
  • Stoichiometry : A 1:2 molar ratio of amine to oxalyl chloride ensures complete conversion.
    Data Table :
ParameterValue/Notes
SolventDioxane (20 mL per 4 mmol amine)
Reaction Time6–8 hours under reflux
Yield68–75% (depending on purification)

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

  • Methodological Answer : Use FTIR and NMR to confirm functional groups and connectivity:
  • FTIR : Look for carbonyl stretches (1670–1690 cm⁻¹ for oxalamide C=O) and N-H bends (3317 cm⁻¹) .
  • 1H-NMR : Key signals include spirocyclic CH₂ (δ3.0–3.5 ppm), pyrrolidinone NH (δ8.2–8.5 ppm), and aromatic protons (δ6.8–7.9 ppm) .
    Data Table :
Functional GroupFTIR (cm⁻¹)1H-NMR (δ, ppm)
Oxalamide C=O1679Not applicable
Aromatic C-H15956.86–7.97 (multiplet)
Spirocyclic CH₂N/A3.82 (singlet)

Q. What strategies improve solubility for in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based systems.
  • Surfactants : Cationic surfactants like trimethylhexadecan-1-aminium bromide enhance solubility via micelle formation .
  • pH adjustment : Test solubility in buffered solutions (pH 2–9) to identify ionizable groups.

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with pyrrolidinone-binding enzymes (e.g., kinases).
  • DFT calculations : Analyze electron density of the spirocyclic system to assess steric effects.
  • MD simulations : Simulate solvation dynamics in dioxane/water mixtures to correlate with experimental solubility .

Q. What advanced purification techniques resolve challenges in isolating stereoisomers?

  • Methodological Answer :
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
  • Membrane separation : Employ cellulose acetate membranes under high-pressure conditions (CRDC subclass RDF2050104) .
    Data Table :
TechniqueResolution EfficiencyNotes
Chiral HPLC>95% eeRequires 20–30% isopropanol
Membrane Separation85–90% purityScalable for >10 g batches

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer :
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping in spirocyclic systems).
  • COSY/NOESY : Confirm through-space correlations for ambiguous protons.
  • Isotopic labeling : Synthesize 13C-labeled analogs to trace connectivity .

Q. What mechanistic pathways explain thermal decomposition above 180°C?

  • Methodological Answer :
  • TGA-DSC : Monitor mass loss and endothermic transitions.
  • GC-MS : Identify volatile byproducts (e.g., CO₂ from oxalamide cleavage).
  • In situ FTIR : Detect intermediate radicals or rearranged structures .

Methodological Frameworks

Q. How should researchers design experiments to link this compound’s properties to broader theoretical frameworks?

  • Answer : Align with Guiding Principle 2 (Evidence-Based Inquiry):
  • Theoretical linkage : Connect spirocyclic rigidity to conformational entropy in drug-receptor binding (e.g., lock-and-key vs. induced-fit models) .
  • Hypothesis testing : Use DOE (Design of Experiments) to vary substituents and measure effects on logP and bioavailability .

Q. What interdisciplinary approaches address stability challenges in aqueous formulations?

  • Answer :
  • Material science : Encapsulate in PLGA nanoparticles for controlled release.
  • Analytical chemistry : Develop stability-indicating LC-MS/MS methods with <1% degradation sensitivity .

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